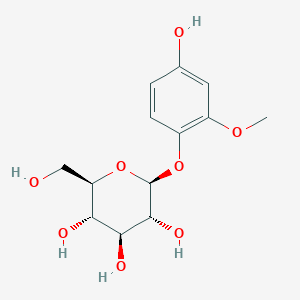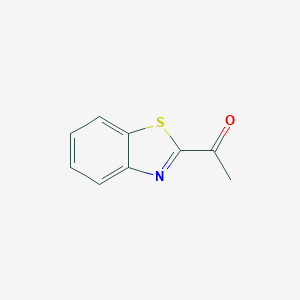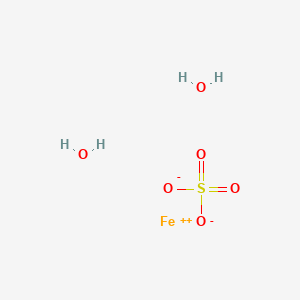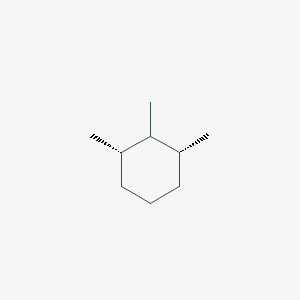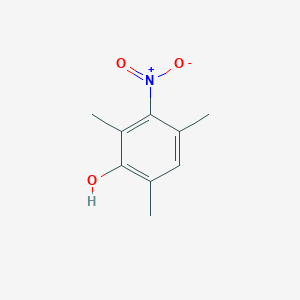
2,4,6-Trimethyl-3-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-3-nitrophenol, also known as picric acid, is a yellow crystalline solid that has been widely used in scientific research for over a century. It is a powerful oxidizing agent and has been used as an explosive, a dye, and a preservative. In recent years, picric acid has gained attention for its potential applications in biochemistry and medicine.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-3-nitrophenol acid is not well understood. It is known to be a powerful oxidizing agent, and may act by generating reactive oxygen species (ROS) that can damage cells and tissues. Picric acid has been shown to inhibit the activity of several enzymes, including proteases and lipases. It may also interact with cell membranes and alter their properties.
Efectos Bioquímicos Y Fisiológicos
Picric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential as a treatment for diseases such as cancer and Alzheimer's disease. It has also been shown to have toxic effects on cells and tissues, and can cause liver damage and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Picric acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also stable and has a long shelf life. However, 2,4,6-Trimethyl-3-nitrophenol acid is highly explosive and can be dangerous to handle. It is also toxic and can cause skin and eye irritation. Care must be taken when using 2,4,6-Trimethyl-3-nitrophenol acid in lab experiments.
Direcciones Futuras
There are several future directions for research on 2,4,6-Trimethyl-3-nitrophenol acid. One area of interest is its potential as a treatment for diseases such as cancer and Alzheimer's disease. It may also have potential as an antioxidant and anti-inflammatory agent. Another area of interest is its toxic effects on cells and tissues. Further research is needed to understand the mechanism of action of 2,4,6-Trimethyl-3-nitrophenol acid and its potential applications in medicine and biochemistry.
Conclusion
In conclusion, 2,4,6-Trimethyl-3-nitrophenol acid is a yellow crystalline solid that has been widely used in scientific research for over a century. It is a powerful oxidizing agent and has been used as an explosive, a dye, and a preservative. In recent years, 2,4,6-Trimethyl-3-nitrophenol acid has gained attention for its potential applications in biochemistry and medicine. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential as a treatment for a variety of diseases. However, care must be taken when using 2,4,6-Trimethyl-3-nitrophenol acid in lab experiments due to its explosive and toxic nature. Further research is needed to understand the mechanism of action of 2,4,6-Trimethyl-3-nitrophenol acid and its potential applications in medicine and biochemistry.
Métodos De Síntesis
Picric acid can be synthesized by the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction produces a mixture of isomers, including 2,4,6-trinitrophenol and 2,4-dinitrophenol. The crude product is then purified by recrystallization from water or ethanol. The synthesis of 2,4,6-Trimethyl-3-nitrophenol acid is a well-established process that has been used for many years.
Aplicaciones Científicas De Investigación
Picric acid has been used in scientific research for a variety of applications. It has been used as a stain for microscopy, as a reagent for protein analysis, and as a marker for DNA sequencing. In recent years, 2,4,6-Trimethyl-3-nitrophenol acid has gained attention for its potential applications in biochemistry and medicine. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential as a treatment for a variety of diseases.
Propiedades
Número CAS |
1719-21-7 |
|---|---|
Nombre del producto |
2,4,6-Trimethyl-3-nitrophenol |
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-3-nitrophenol |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,11H,1-3H3 |
Clave InChI |
ZVRSQGUIDRECBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)O)C |
Sinónimos |
2,4,6-Trimethyl-3-nitrophenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



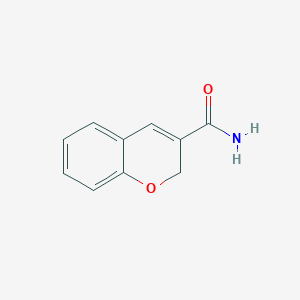
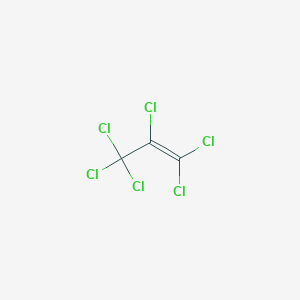
![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)
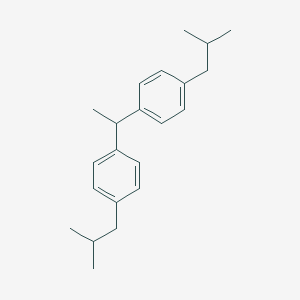
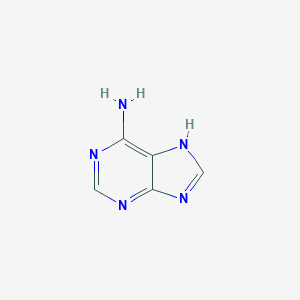
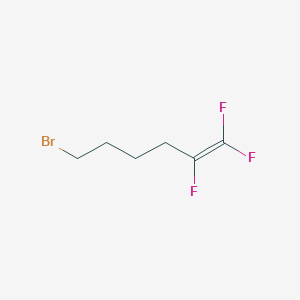
![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)
